molecular formula C20H18ClNO5S2 B11503222 N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,6-dimethylphenyl}benzenesulfonamide

N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,6-dimethylphenyl}benzenesulfonamide

Cat. No.: B11503222
M. Wt: 451.9 g/mol
InChI Key: LSKULDSSPRZQCT-UHFFFAOYSA-N
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Description

N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,6-dimethylphenyl}benzenesulfonamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,6-dimethylphenyl}benzenesulfonamide typically involves multi-step reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-hydroxy-2,6-dimethylphenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,6-dimethylphenyl}benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,6-dimethylphenyl}benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,6-dimethylphenyl}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but initial studies suggest its potential to modulate enzyme activity and disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(4-chlorophenyl)sulfonyl]phenyl}acetamide: Known for its analgesic activity.

    N-{4-[(4-chlorophenyl)sulfonyl]benzoic acid}: Studied for its antimicrobial properties.

    N-{4-[(4-chlorophenyl)sulfonyl]phenyl}urea: Investigated for its potential use as a herbicide

Uniqueness

N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,6-dimethylphenyl}benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group enhances its solubility and reactivity, while the chlorophenyl and sulfonyl groups contribute to its antimicrobial and anticancer properties .

Properties

Molecular Formula

C20H18ClNO5S2

Molecular Weight

451.9 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-2,6-dimethylphenyl]benzenesulfonamide

InChI

InChI=1S/C20H18ClNO5S2/c1-13-12-18(23)20(28(24,25)16-10-8-15(21)9-11-16)14(2)19(13)22-29(26,27)17-6-4-3-5-7-17/h3-12,22-23H,1-2H3

InChI Key

LSKULDSSPRZQCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1NS(=O)(=O)C2=CC=CC=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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